molecular formula C20H16FN3O4 B2402594 N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921850-44-4

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2402594
M. Wt: 381.363
InChI Key: PMMTVBSIKLSHEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound contains several structural components including a benzo[d][1,3]dioxole moiety, a pyridazinone ring, and a fluorophenyl group . Benzo[d][1,3]dioxole is a type of aromatic ether that is often found in various pharmaceuticals and natural products . The pyridazinone is a six-membered ring containing two nitrogen atoms, and it is a common structure in medicinal chemistry due to its wide range of biological activities . The fluorophenyl group is a phenyl ring with a fluorine atom, which is often used in drug design to improve the bioactivity and selectivity of the compound .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using spectroscopic methods such as 1H NMR and 13C NMR . The aromatic protons in the benzo[d][1,3]dioxole and phenyl groups would exhibit characteristic signals .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The benzo[d][1,3]dioxole moiety might undergo electrophilic aromatic substitution reactions, while the pyridazinone ring might be involved in various condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For example, thermal gravimetric analysis can be used to study its thermal stability . Its solubility, melting point, and other properties can be determined using standard experimental procedures .

Scientific Research Applications

  • Synthesis and Biological Activities : A study by (Iosr, Kolanpaka, & Gade, 2015) explored the synthesis of new heterocyclic moieties, including compounds similar to the one , and evaluated their cytotoxic and antioxidant activities. The research indicated that specific derivatives showed cytotoxic and antioxidant properties.

  • Role in HIV Treatment : Research conducted by (Heinisch et al., 1996) focused on the synthesis of pyridazino[3,4-b][1,5]benzodiazepin-5-ones bearing various substituents. These compounds, structurally related to the compound , were screened as inhibitors of the human immunodeficiency virus type 1 reverse transcriptase, suggesting potential applications in HIV treatment.

  • Antimicrobial and Antilipase Activities : A study by (Başoğlu et al., 2013) investigated the synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties and examined their biological activities. The study found that some of these compounds, structurally similar to the compound , exhibited good to moderate antimicrobial activity and antiurease and antilipase activities.

  • Antimicrobial Evaluation and Docking Studies : Research by (Talupur, Satheesh, & Chandrasekhar, 2021) involved synthesizing compounds with structural similarities to the compound and conducting antimicrobial evaluation and docking studies. These studies help in understanding the interaction of such compounds with biological targets.

  • Neurological Applications : A study by (Wu et al., 2004) investigated compounds including N-(1-benzo[1,3]dioxol-5-yl-ethyl)-3-(2-chloro-phenyl)-acrylamide for their KCNQ2 opener activity. Such activity is relevant in the context of neurological disorders, indicating potential applications in this area.

Safety And Hazards

The safety and hazards associated with this compound would depend on its biological activities. As with any chemical compound, appropriate safety measures should be taken when handling it to avoid potential risks .

Future Directions

The future research on this compound could focus on exploring its biological activities and optimizing its properties for potential applications in medicinal chemistry . Further studies could also investigate its mechanism of action and pharmacokinetics .

properties

IUPAC Name

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4/c21-15-4-1-13(2-5-15)16-6-8-19(25)24(23-16)10-9-22-20(26)14-3-7-17-18(11-14)28-12-27-17/h1-8,11H,9-10,12H2,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMTVBSIKLSHEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

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